molecular formula C23H27N7O2 B10999781 1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone

1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone

Cat. No.: B10999781
M. Wt: 433.5 g/mol
InChI Key: SATRGMFZOZKNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound featuring a triazolopyridazine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The triazolopyridazine core is then reacted with piperidine derivatives, often through nucleophilic substitution or coupling reactions.

    Introduction of the Piperazine Moiety: The piperidine intermediate is further reacted with piperazine derivatives, typically using amide bond formation techniques.

    Final Functionalization: The compound is finalized by introducing the ethanone group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. The piperidine and piperazine moieties enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)propanone
  • 1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)butanone

Uniqueness

Compared to similar compounds, 1-(4-{[1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperazin-1-yl)ethanone is unique due to its specific substitution pattern, which enhances its pharmacological profile. The presence of the ethanone group provides distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H27N7O2

Molecular Weight

433.5 g/mol

IUPAC Name

1-[4-[1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C23H27N7O2/c1-17(31)27-13-15-29(16-14-27)23(32)19-9-11-28(12-10-19)21-8-7-20-24-25-22(30(20)26-21)18-5-3-2-4-6-18/h2-8,19H,9-16H2,1H3

InChI Key

SATRGMFZOZKNBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.